Aristolochic acid IV methyl ester is sourced from the Aristolochia species, particularly Aristolochia contorta and Aristolochia debilis, where it occurs alongside other aristolochic acid derivatives. These plants have been utilized in traditional Chinese medicine for centuries, although their safety has come under scrutiny due to the associated health risks .
The synthesis of aristolochic acid IV methyl ester can be achieved through various organic synthesis techniques. One common method involves the methylation of aristolochic acid IV using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This reaction typically requires careful control of temperature and reaction time to ensure high yield and purity.
The synthesis process generally follows these steps:
Aristolochic acid IV methyl ester has a complex molecular structure characterized by a phenanthrene core with specific functional groups. The molecular formula is , and its structure includes:
The molecular weight of aristolochic acid IV methyl ester is approximately 310.31 g/mol. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm its structure and purity.
Aristolochic acid IV methyl ester can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and reduction.
For example, hydrolysis can be performed by heating the ester with aqueous sodium hydroxide, leading to the formation of aristolochic acid IV:
The mechanism of action of aristolochic acid IV methyl ester primarily involves its interaction with cellular components leading to DNA damage. It forms DNA adducts that can result in mutations and ultimately contribute to carcinogenesis.
Studies have shown that metabolites of aristolochic acids can induce characteristic mutations in target organs by forming adducts with DNA, leading to A-T transversions which are often implicated in cancer development .
Relevant analytical methods such as high-performance liquid chromatography are used for quantification and purity assessment .
Despite its toxicological risks, aristolochic acid IV methyl ester has been studied for potential applications in pharmacology due to its biological activities. Research indicates it may possess anti-inflammatory and anticancer properties, though further studies are necessary to fully understand its therapeutic potential while mitigating risks associated with its toxicity .
Aristolochic acid IV methyl ester (AA-IV-ME) belongs to a structurally diverse class of nitrophenanthrene carboxylic acid derivatives biosynthesized primarily by plant species within the Aristolochiaceae family. This family encompasses over 500 species distributed globally, with notable medicinal use concentrated in the Aristolochia and Asarum genera [5] [7]. AA-IV-ME is a methylated derivative of aristolochic acid IV (AA-IV), a naturally occurring phytochemical identified across multiple Aristolochia species with significant ethnomedical histories. Chemotaxonomic analyses reveal distinct profiles of aristolochic acids (AAs) and their derivatives (including aristolactams) among species, suggesting both shared biosynthetic pathways and species-specific chemical diversification. For instance, Aristolochia mollissima Hance (Xun Gu Feng), used in Chinese medicine for rheumatism and analgesia, contains AA-IV alongside AA-I, AA-II, and AA-IIIa [3]. Similarly, Aristolochia maurorum from Jordan yielded AA-IV methyl ester as a naturally occurring constituent among its complex array of phytochemicals [8]. This indicates that methyl esterification occurs naturally within the plant metabolism and is not solely an artifact of extraction or analytical procedures.
The occurrence of AA-IV-ME is documented within a chemically complex suite of related compounds. Research utilizing advanced chromatographic and spectrometric techniques like UPLC-QTOF-MS/MS has identified up to 45 distinct aristolochic acid analogues and aristolactams within single Aristolochia species [3]. This chemical diversity, including methyl esters like AA-IV-ME, arises from modifications such as demethylation, hydroxylation, nitroreduction, and conjugation (forming glucosides or sulfates) occurring alongside esterification [4] [6]. The presence and relative abundance of specific analogues, including methyl esters, vary considerably depending on the plant species, plant part used (roots, stems, fruits), geographical origin, and processing methods. This inherent variability complicates the standardization of traditional preparations and significantly impacts the potential toxicological burden.
Table 1: Aristolochia Species with Documented AA-IV and Related Derivatives Relevant to AA-IV-ME Occurrence
Plant Species | Common Name/Region | Key Aristolochic Acid Derivatives Identified | Reference |
---|---|---|---|
A. mollissima Hance | Xun Gu Feng (China) | AA-I, AA-II, AA-IV, AA-IIIa, Aristolactams (e.g., AL-I) | [3] |
A. debilis Sieb.etZucc | Tian Xian Teng (China) | AA-I, AA-II, Multiple Aristolactams (e.g., AL-BΙΙ, AL-BΙΙΙ) | [3] |
A. cinnabaria C.Y.Cheng | Zhu Sha Lian (China) | AA-I, AA-II, AA-IV, Numerous other AAs and Aristolactams | [3] |
A. maurorum | (Jordan) | Aristolochic Acid IV Methyl Ester, AA-I, AA-IV, Aristolactam I | [8] |
A. fangchi | Guang Fang Ji (China) | AA-I, AA-II (Implicated in Belgian Nephropathy Outbreak) | [2] |
A. clematitis L. | Birthwort (Europe) | AA-I (Linked to BEN via seed contamination) | [2] [7] |
Plants containing AA-IV-ME and its parent acids were integral to diverse traditional pharmacopoeias for centuries, valued for their perceived therapeutic benefits. Ethnobotanical records document the extensive global use of Aristolochia species across continents [7]. In Traditional Chinese Medicine (TCM), species like A. mollissima (containing AA-IV) were employed to treat rheumatism, inflammation, pain, snakebites, and gastrointestinal ailments [3] [7]. A. debilis (Tian Xian Teng) was used for abdominal pain and arthralgia [3]. European traditions utilized A. clematitis (Birthwort) for wound healing and gynecological issues [7], while species like A. serpentaria (Virginia Snakeroot) in North America were used for fever, digestive complaints, and as a snakebite antidote [5] [7]. African and South American traditions similarly incorporated local Aristolochia species for a range of conditions, notably gastrointestinal disorders, infections, and inflammatory processes [7]. The widespread use stemmed from observed biological effects, including anti-inflammatory and analgesic properties, later partially attributed to constituents like aristolochic acids inhibiting enzymes like phospholipase A2 [1]. Decoctions, powders, and complex herbal formulations containing these botanicals were administered orally or topically.
The transition from revered remedy to recognized toxin represents a pivotal shift in 20th-century pharmacovigilance. While isolated case reports of renal toxicity existed earlier (e.g., Chinese reports in the 1960s [2]), the paradigm shifted dramatically in the early 1990s with the Belgian Nephropathy outbreak. Young women developed rapidly progressive renal fibrosis after consuming slimming pills. Critical investigation revealed that Stephania tetrandra (Han Fang Ji) intended for the pills was inadvertently substituted with Aristolochia fangchi (Guang Fang Ji), rich in AA-I and AA-II [2]. This incident unequivocally linked AA exposure to severe nephropathy, termed initially "Chinese Herbs Nephropathy" (CHN) and later redefined as Aristolochic Acid Nephropathy (AAN). This event triggered global scientific scrutiny. It exposed a fundamental problem: plants sharing common names (e.g., "Fang Ji") but belonging to different genera with vastly different safety profiles were prone to substitution. Furthermore, it highlighted that the traditional use of Aristolochia was not without risk, leading to widespread regulatory actions. Countries began banning or strictly controlling AA-containing herbs. Despite these measures, the legacy of traditional use and the persistence of AA-containing herbs in some pharmacopoeias (e.g., China's 2017 list allowing specific herbs/formulations under strict limits [3]) means exposure, including to less studied derivatives like AA-IV-ME, remains a concern. This historical arc underscores the critical importance of botanical verification and post-marketing surveillance in herbal medicine.
While AA-I is recognized as the most potent nephrotoxin and carcinogen within the AA family, AA-IV and its methyl ester (AA-IV-ME) contribute to the overall toxic burden of Aristolochia plant material and are implicated in the pathophysiology of AAN and BEN. These compounds are part of the complex mixture of AAs ingested during exposure to botanicals or contaminated foodstuffs. Understanding their role requires examining the mechanisms of AA toxicity and the epidemiological links established through major nephropathy outbreaks.
The unifying mechanism underlying AAN and BEN involves the metabolic activation of AAs into reactive intermediates capable of forming persistent DNA adducts. AAs, including AA-IV, undergo nitroreduction primarily via hepatic and renal enzymes (e.g., NAD(P)H:quinone oxidoreductase (NQO1), Cytochrome P450 1A1/2, NADPH:CYP reductase) to form N-hydroxylactam intermediates [4]. These cyclic N-hydroxylactams spontaneously dehydrate to form highly reactive nitrenium ions [4] [9]. These electrophilic species bind covalently to purine bases in DNA (predominantly forming dA-AAI and dG-AAI adducts), leading to characteristic A:T to T:A transversion mutations, particularly in the TP53 tumor suppressor gene [2] [4]. These mutations are a hallmark of AA-induced carcinogenesis, strongly linked to the high incidence of urothelial carcinomas observed in both AAN and BEN patients [2]. Although AA-I forms the most stable and prevalent DNA adducts, other AAs, including AA-IV and likely metabolites of AA-IV-ME (after demethylation to AA-IV and subsequent activation), contribute to the total genotoxic load. Furthermore, AA accumulation in renal proximal tubular epithelial cells (PTECs) via organic anion transporters (OATs) and their slow elimination (detectable months after cessation of exposure [2]) result in prolonged cellular exposure to both the parent compounds and their reactive metabolites, driving sustained tubular injury, inflammatory responses, and ultimately, progressive interstitial fibrosis [2] [4].
AA-IV-ME and AA-IV are directly relevant to the exposure scenarios defining AAN and BEN. AAN is classically linked to the intentional, albeit often mistaken, use of AA-containing herbal medicines, as exemplified by the Belgian outbreak involving A. fangchi [2]. Cases have been reported worldwide following the consumption of various Aristolochia species or complex herbal formulations containing them (e.g., Guan Mu Tong, Qing Mu Xiang, Fang Ji preparations) [1] [2]. Plants like A. mollissima and A. debilis, which contain AA-IV [3], have been used medicinally, implying human exposure to AA-IV and its methyl ester. Balkan Endemic Nephropathy (BEN), conversely, represents an environmental exposure pathway. It is endemic to rural areas along the Danube River and is strongly associated with the chronic ingestion of bread prepared from flour contaminated with seeds of the weed Aristolochia clematitis (Birthwort) during harvesting [2]. A. clematitis contains primarily AA-I but also other AAs [7]. The persistent contamination of soil and possibly groundwater with AA compounds (as suggested by emerging environmental concerns [6]) may lead to low-level, chronic exposure through the food chain (e.g., uptake by cultivated plants), contributing to ongoing disease incidence even after initial contamination events. Both AAN and BEN share near-identical clinical and histopathological features: tubulointerstitial fibrosis leading to end-stage renal disease, and a dramatically increased risk of urothelial cancer of the upper urinary tract [2]. The identification of specific AA-DNA adducts in renal and urothelial tissues of affected patients provides definitive molecular evidence linking these diseases to AA exposure, encompassing the mixture of compounds present in Aristolochia plants, including AA-IV and AA-IV-ME [2].
Table 2: Key Features Linking Aristolochic Acid Exposure (Including AA-IV/AA-IV-ME) to AAN and BEN
Feature | Aristolochic Acid Nephropathy (AAN) | Balkan Endemic Nephropathy (BEN) | Unifying Mechanism/Evidence |
---|---|---|---|
Primary Exposure Source | Herbal medicines (Intentional/Mistaken Use of Aristolochia) | Environmental (Dietary contamination with A. clematitis) | Exposure to complex mixture of AAs present in plants. |
Key AA Compounds Involved | AA-I (major), AA-II, AA-IV, AA-IV-ME, other AAs | AA-I (major), AA-IV, other AAs likely present | AA-I is most toxic, but mixture contributes to total burden. |
Metabolic Activation | Nitroreduction → N-hydroxylactam → Nitrenium ion | Nitroreduction → N-hydroxylactam → Nitrenium ion | Forms reactive species binding DNA & proteins. |
Critical Toxicological Lesion | DNA Adduct Formation (dA-AAI, dG-AAI) | DNA Adduct Formation (dA-AAI, dG-AAI) | Mutagenesis (A:T → T:A transversions in TP53). |
Characteristic Pathology | Progressive tubulointerstitial fibrosis | Progressive tubulointerstitial fibrosis | Fibrosis driven by tubular injury & inflammation. |
Associated Malignancy | High incidence of urothelial carcinoma (Upper tract) | High incidence of urothelial carcinoma (Upper tract) | AA-DNA adducts detected in tumor tissue. |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0